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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethylphenol

Cat. No.: B092557

An In-depth Technical Guide to 2-Bromo-4,6-
dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4,6-dimethylphenol, a
halogenated aromatic compound. It covers its chemical and physical properties, detailed
experimental protocols for its synthesis and characterization, and discusses its potential
applications in drug development based on the biological activities of related bromophenol
derivatives.

Chemical and Physical Properties

2-Bromo-4,6-dimethylphenol is a substituted phenol with the chemical formula CsHoBrO.[1][2]
[3] Its structure consists of a phenol ring substituted with a bromine atom and two methyl
groups. The molecular weight of this compound is 201.06 g/mol .[2][3] It is also known by
synonyms such as 6-Bromo-2,4-dimethylphenol and 2-Bromo-4,6-dimethylbenzenol.[1][2]
Commercial suppliers typically list this chemical as a liquid with a purity of around 97%.[1]

Table 1: Chemical and Physical Properties of 2-Bromo-4,6-dimethylphenol
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Property Value Source(s)
IUPAC Name 2-bromo-4,6-dimethylphenol [2]

CAS Number 15191-36-3 [2][3]
Molecular Formula CsHoBrO [1112][3]
Molecular Weight 201.06 g/mol [2][3]
Monoisotopic Mass 199.98368 Da [2]
Appearance Liquid [1]

CZZYAIIAXDTWEE-
InChiKey [1][2]
UHFFFAOYSA-N

SMILES CC1=CC(=C(C(=C1)Br)0)C 2]

Synthesis and Characterization Workflow

The synthesis of 2-Bromo-4,6-dimethylphenol typically involves the electrophilic bromination
of 2,4-dimethylphenol. The resulting product is then purified and its structure is confirmed using
various spectroscopic techniques.
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Caption: General workflow for the synthesis and characterization of 2-Bromo-4,6-
dimethylphenol.
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Experimental Protocols

This protocol is adapted from established methods for the bromination of substituted phenols,
such as p-cresol.[4][5][6] The synthesis involves the direct bromination of 2,4-dimethylphenol
using liquid bromine in a suitable solvent.

Materials:

2,4-Dimethylphenol

e Liquid Bromine (Br2)

o Chloroform (CHCIs) or other suitable methyl chloride solvent[5]
o Deionized Water

e Sodium Bicarbonate (NaHCOs) solution (aqueous, dilute)

e Anhydrous Magnesium Sulfate (MgSQOa)

e Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a
constant pressure dropping funnel

Procedure:

In a four-neck round-bottom flask, dissolve 2,4-dimethylphenol (1.0 mole) in chloroform (e.g.,
250 mL).[5]

e Prepare a solution of bromine (1.05 moles) in chloroform (e.g., 375 mL) and add it to the
constant pressure dropping funnel.[5]

e Cool the flask containing the 2,4-dimethylphenol solution to a temperature between -5 to 0
°C using an ice-salt bath.[5]

» Begin stirring the solution and slowly add the bromine solution dropwise from the funnel over
a period of 5-7 hours, ensuring the reaction temperature is maintained below 0 °C.[5]
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 After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes
at the same temperature.

o Transfer the reaction mixture to a separatory funnel and wash with deionized water (e.g., 2 x
200 mL) to remove hydrogen bromide.[5]

o Subsequently, wash the organic layer with a dilute aqueous solution of sodium bicarbonate
until the washings are neutral, followed by a final wash with water.[5]

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform
solvent under reduced pressure to yield the crude product.

e The final product, 2-Bromo-4,6-dimethylphenol, can be purified by vacuum distillation.[6]

The structural confirmation of the synthesized 2-Bromo-4,6-dimethylphenol is achieved
through standard spectroscopic methods.

Table 2: Predicted and Expected Spectroscopic Data

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://patents.google.com/patent/CN102766028A/en
https://patents.google.com/patent/CN102766028A/en
https://www.benchchem.com/product/b092557?utm_src=pdf-body
https://patents.google.com/patent/CN101037378B/en
https://www.benchchem.com/product/b092557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Data Type Expected .
Values/Observations
~7.1 ppm (s, 1H, Ar-H), ~6.9
ppm (s, 1H, Ar-H), ~5.0 ppm
1H NMR Chemical Shift (d) (s, broad, 1H, -OH), ~2.3 ppm
(s, 3H, Ar-CHs3), ~2.2 ppm (s,
3H, Ar-CHs)

~150 ppm (C-OH), ~135 ppm
(C-CHs), ~131 ppm (C-H),

13C NMR Chemical Shift (d) ~129 ppm (C-CHs), ~128 ppm
(C-H), ~115 ppm (C-Br), ~20
ppm (CHs), ~16 ppm (CHs)

Molecular ion [M]* peak

showing a characteristic 1:1

Mass Spec. m/z ) ]
isotopic pattern at m/z 200 and
202.
Broad peak ~3400-3500 cm™1
(O-H stretch), ~2900-3000
cm™1 (C-H stretch), ~1400-

IR Wavenumber (cm~1)

1600 cm~1 (C=C aromatic
stretch), ~550-650 cm~1 (C-Br
stretch).

Note: NMR values are predicted based on the structure and data from similar compounds like
4-Bromo-2,6-dimethylphenol and 2,6-dimethylphenol.[7][8] Actual experimental values may
vary.

Protocol for tH NMR Spectroscopy:[9]

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Bromo-4,6-
dimethylphenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a clean NMR
tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already
present in the solvent.
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e Instrument Parameters (400 MHz Spectrometer):

o Pulse Sequence: Standard single-pulse experiment.

[¢]

Temperature: 298 K (25 °C).

[e]

Spectral Width: -2 to 14 ppm.

[e]

Acquisition Time: 2-4 seconds.

(¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on concentration.

o Data Processing: Fourier transform the acquired FID. Phase the spectrum and correct the
baseline. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate all
signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the
structure.

Applications in Drug Development and Biological
Activity

While specific biological activities of 2-Bromo-4,6-dimethylphenol are not extensively
documented, the broader class of bromophenols, often isolated from marine algae, exhibits
significant potential in drug discovery.[10] These compounds and their derivatives have
demonstrated a range of biological effects, including anticancer, antidiabetic, and anti-
inflammatory properties.[10]

e Anticancer Activity: Certain bromophenol hybrids have been shown to induce apoptosis in
human cancer cell lines.[11][12] The mechanism often involves the generation of reactive
oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[11][12]

» Antidiabetic Properties: Some bromophenol derivatives act as inhibitors of protein tyrosine
phosphatase 1B (PTP1B).[13] PTP1B is a negative regulator of the insulin signaling
pathway, and its inhibition is a key therapeutic strategy for type 2 diabetes.[10]
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o Antioxidant and Anti-inflammatory Effects: The phenolic structure allows many bromophenols
to act as antioxidants.[14] They can also modulate key inflammatory signaling pathways
such as the NF-kB and MAPK pathways.[10][15]

» Antibacterial Activity: Bromophenol derivatives have been explored as potential antibacterial
agents against pathogens like Staphylococcus aureus and MRSA.[16]

Relevant Signhaling Pathways

The biological activities of bromophenol derivatives are mediated through the modulation of
critical cellular signaling pathways.

Several synthetic bromophenol hybrids have been found to induce apoptosis in cancer cells by
increasing intracellular ROS levels. This leads to a cascade of events including the
downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases.
[11][12]
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Caption: ROS-mediated apoptotic pathway induced by certain bromophenol derivatives.

Bromophenols can act as inhibitors of PTP1B, enhancing insulin signaling. PTP1B normally
dephosphorylates and deactivates the insulin receptor (IR) and its substrate (IRS), dampening

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b092557?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

the downstream signal. Inhibition of PTP1B prevents this deactivation.[10][13]
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Caption: Mechanism of PTP1B inhibition by bromophenols in the insulin signaling pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-Bromo-4,6-dimethylphenol is classified as a hazardous substance.[2]

e Hazards:
o H315: Causes skin irritation.[2]
o H319: Causes serious eye irritation.[2]
o H335: May cause respiratory irritation.[2]

e Precautions:

(¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

[¢]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

o

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

o

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[2]

All handling should be performed in a well-ventilated area or a chemical fume hood.
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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